Ethyl (3-nitrophenyl)carbamate
Overview
Description
Ethyl (3-nitrophenyl)carbamate is a compound with the CAS Number: 6275-72-5 and a molecular weight of 210.19 . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .
Molecular Structure Analysis
The molecular structure of Ethyl (3-nitrophenyl)carbamate is represented by the linear formula: C9H10N2O4 .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical And Chemical Properties Analysis
Ethyl (3-nitrophenyl)carbamate is the ethyl ester of carbamic acid. It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . It is also formed from the reaction of urea with ethanol .Scientific Research Applications
Ethyl (3-nitrophenyl)carbamate: Scientific Research Applications
Prevention of Ethyl Carbamate Accumulation: Ethyl (3-nitrophenyl)carbamate can be used in research focusing on preventing ethyl carbamate (EC) accumulation in fermented foods, which is a significant food safety concern due to its carcinogenic and genotoxic properties. Studies explore physical, chemical, and biological approaches to mitigate EC levels in food production .
Biological Degradation Studies: This compound is also relevant in studies investigating biological methods for degrading ethyl carbamate, such as using specific microorganisms that can degrade EC as a nitrogen source, thereby reducing its presence in fermented beverages .
Synthesis of New Carbamates: Research on the synthesis of new carbamates involves Ethyl (3-nitrophenyl)carbamate as a potential intermediate or reference compound. These studies may include characterizing new carbamates using various analytical techniques .
CO2 Capture and Conversion: In the context of carbon capture and utilization, Ethyl (3-nitrophenyl)carbamate may be studied as part of the mechanism for carbamate formation from CO2, which is an important reaction for environmental applications .
Control Methods in Distilling: The compound is used in measuring the effectiveness of different methods to control ethyl carbamate levels in craft bourbon production, where EC originates from glycosidic nitrile content in grains .
Analytical Standards: It serves as an analytical standard for research chemicals, aiding in the calibration of instruments and ensuring accurate data analysis in neurology research and other scientific fields .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl (3-nitrophenyl)carbamate is a type of organic carbamate . Organic carbamates are structural elements of many approved therapeutic agents . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
Carbamates serve the biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Fast hydrolysis of carbamate-bearing drugs may result in weak or shortened activity . On the contrary, carbamate-based prodrugs must undergo extensive hydrolysis at a suitable rate for releasing an active drug and obtaining the expected activity profile .
Result of Action
For example, some carbamates have been found to have antimicrobial and antioxidant activities .
properties
IUPAC Name |
ethyl N-(3-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGACMNGJBXHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978398 | |
Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-nitrophenyl)carbamate | |
CAS RN |
6275-72-5 | |
Record name | NSC36186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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